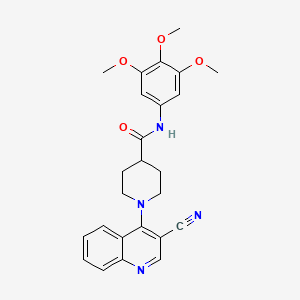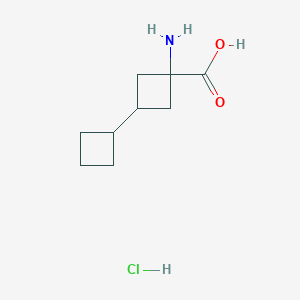
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride is a compound with the molecular formula C9H15NO2·HCl and a molecular weight of 205.68 g/mol . It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often utilize alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Chemical Reactions Analysis
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and affecting signal transmission in the central nervous system . This interaction can modulate neurotransmission and has potential implications for treating neurological disorders.
Comparison with Similar Compounds
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: Another cyclopropane derivative with similar biological activity.
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amino group.
Cyclobutanecarboxylic acid: Lacks the amino group but shares the cyclobutane ring structure.
The uniqueness of this compound lies in its combination of the cyclobutane ring with both amino and carboxylic acid functional groups, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
1-amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-7(5-9)6-2-1-3-6;/h6-7H,1-5,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURRLAYBDQPUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)
![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
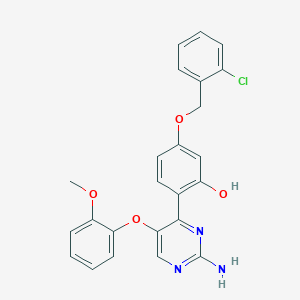
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
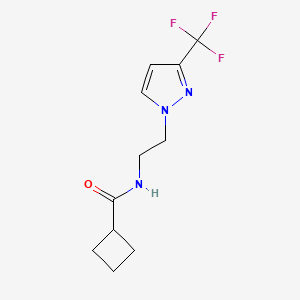
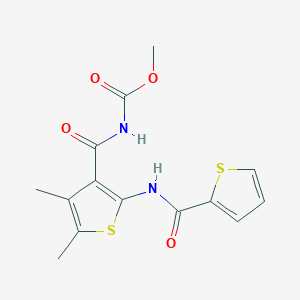
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
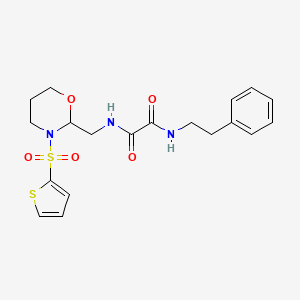
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

